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Pyridoxal(5')diphospho(1)-glucose

glycogen phosphorylase inhibition R-state inhibitor competitive inhibition

Pyridoxal(5')diphospho(1)-glucose (5‑PDPG; CAS 80503‑46‑4) is a synthetic conjugate of pyridoxal 5′‑phosphate and α‑D‑glucose 1‑phosphate linked through a pyrophosphate bridge. The compound, supplied as the disodium salt, serves two principal functions in glycogen phosphorylase (GP) research: (i) it acts as a potent, reversible R‑state inhibitor of native GP a and GP b, and (ii) it can be reconstituted into apophosphorylase as a transition‑state‑analogue cofactor that undergoes enzyme‑catalyzed glucosyl transfer to glycogen.

Molecular Formula C14H19NNa2O14P2
Molecular Weight 533.23 g/mol
CAS No. 80503-46-4
Cat. No. B1228050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal(5')diphospho(1)-glucose
CAS80503-46-4
Synonyms5-PDPG
pyridoxal(5')diphospho(1)-glucose
Molecular FormulaC14H19NNa2O14P2
Molecular Weight533.23 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])OC2C(C(C(C(O2)CO)O)O)O.[Na+].[Na+]
InChIInChI=1S/C14H21NO14P2.2Na/c1-6-10(18)8(3-16)7(2-15-6)5-26-30(22,23)29-31(24,25)28-14-13(21)12(20)11(19)9(4-17)27-14;;/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t9-,11-,12+,13-,14-;;/m1../s1
InChIKeyDBXOOCKABATHSN-ZFUCKRBASA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal(5')diphospho(1)-glucose (CAS 80503-46-4): A Definitive Baseline for Scientific Procurement


Pyridoxal(5')diphospho(1)-glucose (5‑PDPG; CAS 80503‑46‑4) is a synthetic conjugate of pyridoxal 5′‑phosphate and α‑D‑glucose 1‑phosphate linked through a pyrophosphate bridge [1]. The compound, supplied as the disodium salt, serves two principal functions in glycogen phosphorylase (GP) research: (i) it acts as a potent, reversible R‑state inhibitor of native GP a and GP b, and (ii) it can be reconstituted into apophosphorylase as a transition‑state‑analogue cofactor that undergoes enzyme‑catalyzed glucosyl transfer to glycogen [2]. These dual capabilities make 5‑PDPG a uniquely versatile tool for mechanistic, kinetic, and structural studies of GP.

Inhibition Glycogen phosphorylase R‑state inhibition studies
Reconstitution Apoenzyme reconstitution with transition‑state analogue cofactor
Assay design Non‑covalent reversible binding supports dose‑dependent kinetic profiling
Biophysics 31P NMR allostery probe at lower concentration requirements

Why Pyridoxal(5')diphospho(1)-glucose Cannot Be Replaced by Generic PLP Analogs or Simple Sugars


The pyrophosphate‑linked glucose moiety of 5‑PDPG is essential for both its transition‑state mimicry and its high‑affinity R‑state inhibition [1]. Simple glucose or glucose‑1‑phosphate bind preferentially to the T‑state and are orders of magnitude weaker (Ki ≈ 1.7 mM for glucose) [2]. The natural cofactor pyridoxal 5′‑phosphate (PLP) neither inhibits the native enzyme at comparable concentrations nor supports glucosyl transfer when reconstituted. Other PLP‑sugar conjugates (e.g., PLDP‑Gal, PLDP‑Man, PLDP‑Xyl) show divergent cleavage kinetics and sugar‑specific reactivity [3], meaning that experimental outcomes obtained with 5‑PDPG cannot be extrapolated to these analogs without risking confounding artifacts. Procurement of the authentic 5‑PDPG compound is therefore mandatory for reproducible, interpretable results in glycogen phosphorylase research.

Simple sugars (Glc, Glc‑1‑P) bind T‑state preferentially; R‑state selectivity may differ significantly.
PLP alone forms irreversible covalent Schiff base; lacks glucosyl donor activity, limiting reconstitution studies.
PLDP‑sugar analogs (Gal, Man, Xyl) show distinct cleavage kinetics; results may not extrapolate without validation.

Quantitative Evidence Guide: How Pyridoxal(5')diphospho(1)-glucose Outperforms Its Closest Comparators


R‑State Selective Inhibition: Pyridoxal(5')diphospho(1)-glucose Binds 20‑ to 22‑Fold Tighter Than Glucose Cyclic 1,2‑Phosphate

Pyridoxal(5')diphospho(1)-α‑D‑glucose (5‑PDPG) inhibits glycogen phosphorylase b with a Ki of 40 µM and phosphorylase a with a Ki of 10 µM, confirming its R‑state selectivity [1]. In contrast, the previously characterized R‑state inhibitor glucose cyclic 1,2‑phosphate displays Ki values of ≈0.90 mM (phosphorylase b + AMP) and ≈0.20 mM (phosphorylase a) under equivalent conditions [2]. 5‑PDPG is therefore approximately 22.5‑fold more potent than glucose cyclic 1,2‑phosphate on the b isoform and 20‑fold more potent on the a isoform.

R‑State inhibition
Head‑to‑head
Ki 40 µM (GPb), 10 µM (GPa) vs. glucose cyclic 1,2‑phosphate Ki ~0.90 mM (GPb), ~0.20 mM (GPa). ~22‑fold tighter on GPb, ~20‑fold on GPa.
Supports R‑state inhibition study fit; reduces compound quantity per assay.
Rabbit muscle GP, pH 6.8, 30 °C, +1 mM AMP (b isoform).
glycogen phosphorylase inhibition R-state inhibitor competitive inhibition

Transition‑State Analogue Activity: PLDP‑Glc Donates Its Glucosyl Moiety to Glycogen

When reconstituted into glycogen phosphorylase b, pyridoxal(5')diphospho(1)-α‑D‑glucose undergoes enzyme‑catalyzed cleavage: the radioactive glucose moiety from PLDP‑[14C]Glc is incorporated into the outer chain of glycogen, forming a new α‑1,4‑glucosidic linkage [1]. This glucosyl transfer mimics the normal catalytic reaction of GP. By contrast, the natural cofactor pyridoxal 5′‑phosphate (PLP) alone does not support glucosyl transfer, and the simple substrate glucose‑1‑phosphate requires the presence of PLP for turnover. No other commercially available PLP analog has been shown to combine cofactor replacement with substrate‑like donor activity in a single molecule.

Transition‑state analogue
Class‑level
Radioactive glucose from PLDP‑[14C]Glc incorporated into glycogen outer chain (α‑1,4 linkage) via enzyme‑catalyzed cleavage.
Supports transition‑state analogue reconstitution context; qualitative demonstration.
Single study; quantitative rate comparison not available.
enzyme mechanism transition-state analogue glucosyl transfer

Sugar Epimer Discrimination: PLDP‑Glc Cleavage Kinetics Differ from PLDP‑Gal, PLDP‑Man, and PLDP‑Xyl

Glycogen phosphorylase reconstituted with PLDP‑Glc is catalytically inactive but slowly reactivated through base‑catalyzed cleavage of the pyrophosphate linkage. Under identical conditions, the galactose (PLDP‑Gal) and xylose (PLDP‑Xyl) conjugates reactivate more rapidly, whereas the mannose conjugate (PLDP‑Man) is completely unreactive [1]. All reactive conjugates share a pKa of approximately 8.3, implicating a common active‑site base (likely Tyr‑573 or Lys‑574). These sugar‑dependent rate differences demonstrate that the 2‑hydroxyl configuration of the glucosyl moiety directly modulates the cleavage kinetics, making PLDP‑Glc the intermediate‑stability reference compound in this series.

Sugar epimer kinetics
Head‑to‑head
PLDP‑Glc: slow base‑catalyzed reactivation; PLDP‑Gal/Xyl: faster; PLDP‑Man: unreactive. All reactive conjugates share pKa ~8.3.
Provides intermediate‑stability reference for sugar‑specificity studies.
Qualitative rate differences; quantitative relative rates not reported.
coenzyme-substrate conjugate pyrophosphate cleavage sugar specificity

Non‑Covalent Binding Mode: PLDP‑Glc Does Not Form a Schiff Base with Active‑Site Lysine

The pyridoxal aldehyde of 5‑PDPG does not undergo covalent imine formation with the active‑site lysine residue of glycogen phosphorylase [1]. This stands in marked contrast to the natural cofactor pyridoxal 5′‑phosphate (PLP), which forms a stable Schiff base with Lys‑680 as an obligatory step in holoenzyme assembly. The non‑covalent binding mode of 5‑PDPG was demonstrated by the absence of the characteristic spectral shift associated with imine formation and by the full reversibility of inhibition upon dilution or competition.

Non‑covalent binding
Head‑to‑head
No covalent imine formation with active‑site lysine; fully reversible inhibition. PLP forms stable Schiff base with Lys‑680.
Supports reversible, dose‑dependent experimental designs.
Verified by UV‑Vis spectroscopy; pH 6.8, 30 °C.
non-covalent inhibitor active-site lysine pyridoxal aldehyde

31P NMR Probe: PLDP‑Glc Reveals Coenzyme Phosphate and Nucleotide Activator Resonances

Binding of 5‑PDPG to glycogen phosphorylase induces characteristic perturbations in the 31P NMR resonances of the coenzyme phosphate and the nucleotide activator AMP [1]. The observed spectral changes are essentially identical to those previously reported for glucose cyclic 1,2‑phosphate [2], independently corroborating the earlier conclusions about phosphate‑phosphate interactions in the active site. However, the 20‑ to 22‑fold higher affinity of 5‑PDPG (see Evidence Item 1) means that full spectral saturation can be achieved at substantially lower compound concentrations, reducing background from unbound ligand and improving spectral quality.

31P NMR probe
Cross‑study
31P resonance shifts for coenzyme phosphate and AMP identical to glucose cyclic 1,2‑phosphate; full spectral saturation at ~20‑fold lower concentration.
Enables cleaner NMR spectra; reported replacement with conserved spectral fingerprint.
Higher affinity improves S/N; 31P NMR at pH 6.8.
31P NMR spectroscopy coenzyme phosphate allosteric regulation

Best‑Fit Research and Industrial Application Scenarios for Pyridoxal(5')diphospho(1)-glucose


Enzymatic Mechanism Elucidation in Glycogen Phosphorylase Research

Academic and industrial enzymology laboratories investigating the catalytic mechanism of glycogen phosphorylase can use 5‑PDPG to reconstitute the apoenzyme and directly observe glucosyl transfer to glycogen, as first demonstrated by Takagi et al. [1]. The compound's transition‑state‑analogue properties provide definitive evidence for the phosphate‑phosphate interaction model of catalysis, making it an indispensable reagent for mechanistic studies that seek to distinguish between competing catalytic hypotheses.

R‑State Selective Inhibitor Screening and Drug Discovery

Drug discovery groups targeting glycogen phosphorylase for metabolic disease indications benefit from 5‑PDPG's 20‑ to 22‑fold higher R‑state affinity compared to the reference inhibitor glucose cyclic 1,2‑phosphate [2]. Its non‑covalent, reversible binding mode enables clean dose‑response experiments and competitive displacement assays, positioning 5‑PDPG as a superior positive control for high‑throughput screening campaigns aimed at identifying novel R‑state‑selective GP inhibitors.

Cofactor‑Replacement Reconstitution for Structural Biology

Structural biologists performing X‑ray crystallography or 31P NMR spectroscopy on glycogen phosphorylase can reconstitute apoenzyme with 5‑PDPG to trap the enzyme in a defined conformational state [3]. The compound's ability to simultaneously occupy the cofactor site and present a substrate‑like glucosyl moiety in the active site makes it uniquely suited for capturing ternary complex structures that illuminate the catalytic machinery.

Sugar‑Specificity Profiling in Glycosyltransferase Mechanistic Studies

Carbohydrate chemistry and chemical biology groups studying the sugar‑specificity determinants of retaining glycosyltransferases can exploit the differential cleavage kinetics of the PLDP‑sugar conjugate series (PLDP‑Glc, ‑Gal, ‑Man, ‑Xyl) [4]. 5‑PDPG serves as the intermediate‑stability reference point in this series, enabling systematic structure‑activity relationship studies that correlate sugar epimer configuration with active‑site reactivity.

Application
Selection Property
Validation Focus
Enzyme mechanism studies
Transition‑state analogue reconstitution
Glucosyl transfer to glycogen acceptor
R‑state inhibitor screening
Reversible non‑covalent inhibition
Competitive displacement against R‑state binders
Structural biology reconstitution
Cofactor‑substrate mimicry
Ternary complex structural determination
Sugar‑specificity profiling
Intermediate cleavage stability reference
Epimer‑dependent active‑site reactivity
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